molecular formula C19H14N2O4S B14943515 methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

methyl 6-amino-5-cyano-4-phenyl-3-(thiophen-2-ylcarbonyl)-4H-pyran-2-carboxylate

Cat. No.: B14943515
M. Wt: 366.4 g/mol
InChI Key: BOVXRMZBVPJVKO-UHFFFAOYSA-N
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Description

METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes, ketones, and cyanoacetates.

    Introduction of Functional Groups: Amino, cyano, phenyl, and thienylcarbonyl groups can be introduced through various substitution reactions.

    Esterification: The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting cyano to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its diverse functional groups.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-FURANYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE: Similar structure but with a furan ring instead of a thienyl ring.

    METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-PYRIDYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE: Contains a pyridyl ring instead of a thienyl ring.

Uniqueness

The presence of the thienylcarbonyl group in METHYL 6-AMINO-5-CYANO-4-PHENYL-3-(2-THIENYLCARBONYL)-4H-PYRAN-2-CARBOXYLATE might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 6-amino-5-cyano-4-phenyl-3-(thiophene-2-carbonyl)-4H-pyran-2-carboxylate

InChI

InChI=1S/C19H14N2O4S/c1-24-19(23)17-15(16(22)13-8-5-9-26-13)14(11-6-3-2-4-7-11)12(10-20)18(21)25-17/h2-9,14H,21H2,1H3

InChI Key

BOVXRMZBVPJVKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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